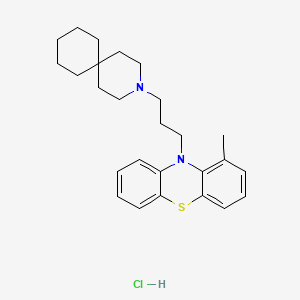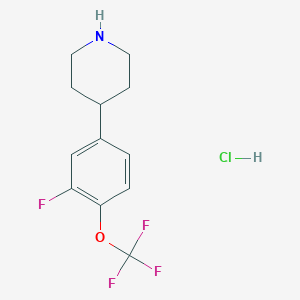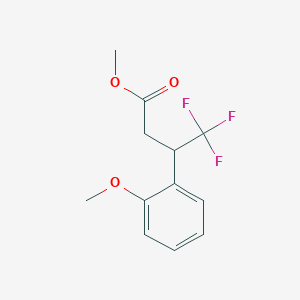![molecular formula C17H18BF3N2O3 B13721451 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde: is a complex organic compound that features a trifluoromethylbenzaldehyde core with a pyrazolyl and dioxaborolan substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde typically involves multiple steps:
Formation of the Pyrazolyl Intermediate: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Dioxaborolan Group: The pyrazolyl intermediate is then reacted with a boronic acid derivative under Suzuki-Miyaura coupling conditions to introduce the dioxaborolan group.
Attachment of the Trifluoromethylbenzaldehyde: Finally, the trifluoromethylbenzaldehyde moiety is introduced through a formylation reaction, often using Vilsmeier-Haack conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Oxidation: 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzoic acid.
Reduction: 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology:
Bioconjugation: The dioxaborolan group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling biomolecules.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific electronic properties.
作用机制
The mechanism of action of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde largely depends on its application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles. In bioconjugation, the dioxaborolan group forms reversible covalent bonds with diols, enabling the labeling and tracking of biomolecules.
相似化合物的比较
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- Structural Features: The presence of both a pyrazolyl and trifluoromethylbenzaldehyde moiety makes this compound unique compared to other boronic acid derivatives.
- Reactivity: The combination of these functional groups provides a versatile platform for various chemical transformations and applications.
This detailed article provides a comprehensive overview of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry
属性
分子式 |
C17H18BF3N2O3 |
|---|---|
分子量 |
366.1 g/mol |
IUPAC 名称 |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C17H18BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-8-22-23(9-13)14-7-12(17(19,20)21)6-5-11(14)10-24/h5-10H,1-4H3 |
InChI 键 |
SVIWCJVEYULYSD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=CC(=C3)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


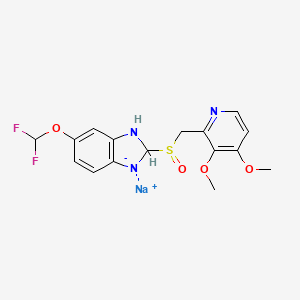
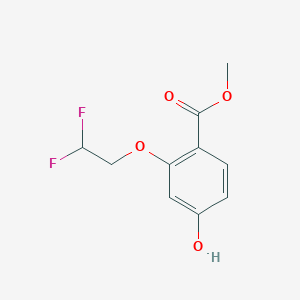
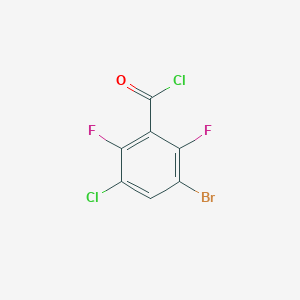
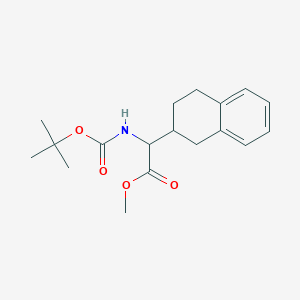
![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)
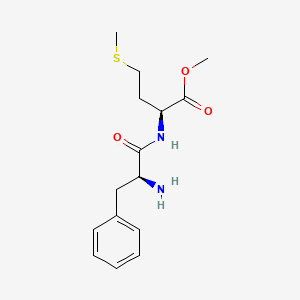
![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)

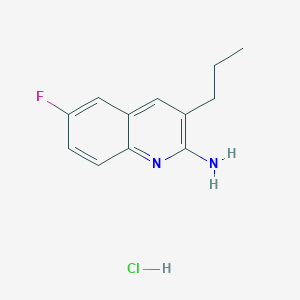

![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
